3-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule belonging to the isoxazole carboxamide family. Structurally, it features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide linkage to a 4-acetamidophenyl moiety.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-11-17(18(23-26-11)15-5-3-4-6-16(15)20)19(25)22-14-9-7-13(8-10-14)21-12(2)24/h3-10H,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZQNYZZKAECJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-acetamidophenylamine to form an intermediate amide. This intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring, followed by further functionalization to introduce the methyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group undergoes nucleophilic substitution under basic conditions. For example:
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Amination : Reaction with aliphatic amines (e.g., 4-phenylbutylamine) in the presence of K₂CO₃ yields N-alkylated derivatives .
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Hydrolysis : Treatment with aqueous NaOH at 80°C replaces chlorine with hydroxyl groups, forming phenolic analogs .
Oxazole Ring Modifications
The oxazole core participates in:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a thiazolidinone structure, altering planarity and bioactivity .
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the C5 position of the oxazole ring .
Amide Bond Reactivity
The acetamidophenyl carboxamide moiety undergoes:
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond, generating carboxylic acid and aniline intermediates.
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N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF forms N-methylated derivatives.
Key Reagents and Conditions
Stability Under Reaction Conditions
The compound demonstrates variable stability:
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Aqueous Media : Rapid degradation occurs at pH > 9 (half-life t₁/₂ = 10 min ) .
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Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.
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Photochemical Reactivity : UV irradiation (254 nm) induces ring-opening reactions via cleavage of the C–O bond in the oxazole.
Nucleophilic Substitution Pathway
The chlorine atom on the 2-chlorophenyl group acts as a leaving group. Attack by nucleophiles (e.g., amines) proceeds via a two-step mechanism:
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Formation of a Meisenheimer complex stabilized by electron-withdrawing oxazole.
Oxazole Ring Reduction
Hydrogenation follows a heterogeneous catalytic mechanism:
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H₂ adsorption on Pd-C surface.
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Sequential hydrogen addition to C=N and C–O bonds, forming a saturated thiazolidinone .
Challenges and Optimization Strategies
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Low Solubility : Use of DMSO/EtOH mixtures (1:4) improves reaction homogeneity.
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Byproduct Formation : Silica gel chromatography (hexane/EtOAc gradient) achieves >95% purity .
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Scale-Up Issues : Continuous flow reactors enhance safety for exothermic nitrations.
This compound’s reactivity profile enables precise structural tuning for medicinal chemistry applications. Recent advances in catalytic systems and green solvents (e.g., cyclopentyl methyl ether) further enhance its synthetic utility .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit bacterial growth, demonstrating potential as antibacterial agents against various pathogens. The compound's structural features may enhance its efficacy against resistant strains of bacteria .
Anti-Cancer Activity
The compound's potential as an anti-cancer agent has been explored through various in vitro studies. It has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism of action may involve the modulation of cytochrome P450 enzymes, which are crucial for drug metabolism and activation .
Enzyme Inhibition
3-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide may also serve as an inhibitor for specific enzymes related to disease processes. For example, inhibitors targeting stearoyl-CoA desaturase (SCD) have been investigated for their role in cancer therapy. The compound's ability to interact with metabolic pathways enhances its therapeutic potential .
Synthesis and Structure-Activity Relationship
The synthesis of 3-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves several key steps that allow for the modification of the oxazole ring and side chains to optimize biological activity. Structure-activity relationship (SAR) studies are critical in identifying which modifications lead to enhanced efficacy and reduced toxicity.
Synthetic Pathways
Several synthetic routes have been developed to create derivatives of this compound. These methods typically involve cycloaddition reactions and the use of various reagents to introduce functional groups that can enhance biological activity .
Case Study 1: Antibacterial Activity Evaluation
In a study evaluating the antibacterial activity of oxazole derivatives, 3-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide was tested against several bacterial strains. The results indicated a moderate antibacterial effect, particularly against Gram-positive bacteria such as Staphylococcus aureus, suggesting further optimization could yield more potent derivatives .
Case Study 2: Anti-Cancer Mechanism Exploration
Another significant study focused on the anti-cancer properties of this compound revealed that it induces apoptosis in cancer cells through the activation of specific apoptotic pathways. This finding underscores its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Isoxazole Carboxamide Derivatives
*Calculated based on molecular formula C₁₉H₁₈ClN₃O₃.
Key Findings from Comparative Analysis:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance receptor binding in analogs like the TGR5 inhibitor and teriflunomide derivatives . Polar groups (e.g., -OH in B4) improve solubility but may reduce membrane permeability .
Planar aromatic systems (e.g., in leflunomide analogs) correlate with crystallographic stability and enhanced immunomodulatory effects .
Biological Relevance: The 4-acetamidophenyl group in the target compound may mimic endogenous ligands of TGR5 or immunomodulatory targets, as seen in structurally related molecules . Substitution at the phenyl ring (e.g., 2-chloro vs. 2,6-dichloro) significantly alters steric and electronic profiles, influencing potency and selectivity .
Biological Activity
3-(2-chlorophenyl)-N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.
The compound has the following chemical characteristics:
Research indicates that this compound may exhibit multiple biological activities, primarily through:
- Inhibition of Enzymatic Activity : It has been suggested that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Preliminary studies have shown potential antibacterial activity against various strains, which may be linked to its structural components .
Biological Activity Overview
1. Acetylcholinesterase Inhibition
A study synthesized a series of oxazole derivatives and evaluated their AChE inhibitory activity. The compound demonstrated promising results with an IC50 value comparable to known AChE inhibitors, indicating its potential as a therapeutic agent for cognitive disorders . Molecular docking studies further elucidated the binding interactions at the active site of AChE.
2. Antimicrobial Activity
In a screening of various synthesized compounds, including those with oxazole moieties, significant antibacterial effects were noted against Salmonella typhi and Bacillus subtilis. The results indicated that the presence of the oxazole ring may enhance antimicrobial efficacy .
3. Anticancer Properties
Research into structurally similar compounds revealed that certain derivatives exhibited cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting that the oxazole framework could be pivotal in developing anticancer agents .
Q & A
Q. Table 1: Biological Activity of Analogous Compounds
Advanced: How to resolve contradictions in reported biological activities?
Answer: Discrepancies arise from:
- Assay conditions : Variations in cell culture media (e.g., serum concentration) or incubation time affect IC₅₀. Standardize protocols using CLSI guidelines.
- Structural analogs : Minor substituent changes (e.g., 4-chloro vs. 4-acetamido) drastically alter activity. Cross-validate with isogenic cell lines .
- Enzyme specificity : Off-target effects (e.g., kinase vs. protease inhibition) require orthogonal assays (SPR, ITC) .
Advanced: What methodologies elucidate its pharmacokinetic profile?
Answer:
- In vitro ADME : Microsomal stability assays (human liver microsomes) assess metabolic half-life. CYP450 inhibition screens identify drug-drug interactions.
- In vivo studies : Radiolabeled compound (¹⁴C) tracks absorption/distribution in rodent models. LC-MS/MS quantifies plasma/tissue concentrations .
- BBB permeability : Parallel artificial membrane assays (PAMPA) predict CNS bioavailability .
Advanced: How does crystallographic analysis inform target binding?
Answer:
- Co-crystallization : Soak crystals with target protein (e.g., TGR5 receptor) and solve structures via SHELX (resolution <2.0 Å).
- Hydrogen bonding : Acetamido forms H-bonds with Asp189 and Tyr224 residues.
- Hydrophobic interactions : 2-Chlorophenyl occupies a hydrophobic pocket in the binding site .
Basic: How to assess oxidative stability under varying pH?
Answer:
- Forced degradation : Expose to H₂O₂ (3% v/v) at pH 3–8. Monitor via HPLC for degradation products (e.g., carboxylic acid from oxazole ring cleavage).
- Kinetic studies : Plot degradation rate vs. pH to identify optimal storage conditions (pH 6–7 recommended) .
Advanced: What comparative advantages exist over sulfonamide analogs?
Answer:
- Solubility : Acetamido improves aqueous solubility (LogP 2.1 vs. 3.5 for sulfonamides).
- Selectivity : Lower off-target binding to carbonic anhydrase compared to sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
